3-Hydroxy-12-oxocholan-24-oic acid

Description

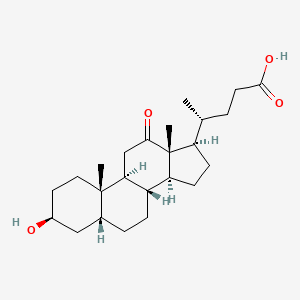

3β-Hydroxy-12-oxo-5β-cholanoic acid (CAS 81-23-2), also known as dehydrocholic acid, is a synthetic bile acid derivative characterized by a hydroxyl group at the C3β position and a ketone group at C12 (). Its structure is derived from the cholane backbone (C24 bile acid) with modifications that enhance hydrophilicity compared to natural bile acids like cholic acid.

Properties

IUPAC Name |

4-(3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYHSDFZXHMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863493 | |

| Record name | 3-Hydroxy-12-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4560-58-1 | |

| Record name | NSC139136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid typically involves the oxidation of specific bile acid derivatives. One common method includes the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives to produce 7alpha-, 12alpha-, 12beta-hydroxy, and 7alpha,12alpha-, and 7alpha,12beta-dihydroxy-3-keto bile acids . The reaction conditions often involve the use of sodium borohydride as a reducing agent.

Industrial Production Methods

Industrial production of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-12-oxo-5beta-cholanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to other oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various organic reagents depending on the desired functional group.

Major Products

The major products formed from these reactions include various hydroxy and oxo derivatives of bile acids, which have different biological and chemical properties .

Scientific Research Applications

Metabolic Functions and Bile Acid Synthesis

3beta-Hydroxy-12-oxo-5beta-cholanoic acid plays a crucial role in bile acid metabolism. Bile acids are synthesized from cholesterol in the liver through a series of enzymatic reactions. This compound is involved in the biotransformation processes that lead to the production of various bile acids, including chenodeoxycholic acid, which is essential for fat digestion and absorption. The metabolic pathways associated with this compound have been studied extensively to understand liver function and the implications of bile acid dysregulation in liver diseases .

Clinical Implications in Liver Diseases

Research indicates that alterations in bile acid profiles, including the presence of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid, can be indicative of liver dysfunction. Studies have demonstrated that patients with liver diseases exhibit abnormal urinary excretion patterns of bile acids, which include this compound. The identification of this bile acid derivative through gas-liquid chromatography-mass spectrometry has been instrumental in diagnosing conditions such as cholestasis and cirrhosis .

Case Study:

A notable case involved two Japanese patients diagnosed with 3beta-hydroxy-C27-steroid oxidoreductase deficiency. Their treatment with chenodeoxycholic acid resulted in improved biochemical markers and histological outcomes, highlighting the therapeutic potential of manipulating bile acid synthesis pathways involving 3beta-Hydroxy-12-oxo-5beta-cholanoic acid .

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in treating metabolic disorders linked to bile acid metabolism. For instance, it is suggested that enhancing the secretion of bile acids could help reduce cholesterol levels in patients with hyperlipidemia. The administration of compounds related to 3beta-Hydroxy-12-oxo-5beta-cholanoic acid has shown promise in clinical settings for improving lipid profiles and promoting better metabolic health .

Biomarker Potential

Due to its specific presence in altered metabolic states, 3beta-Hydroxy-12-oxo-5beta-cholanoic acid is being explored as a biomarker for various diseases. Its detection can provide insights into the underlying metabolic conditions affecting individuals, particularly those suffering from liver-related disorders. Research continues to validate its efficacy as a reliable biomarker for clinical diagnostics .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid involves its interaction with nuclear receptors such as FXR (Farnesoid X receptor) and LXR (Liver X receptor). When it binds to these receptors, it triggers their activation, leading to the upregulation of genes involved in cholesterol, bile acid, and glucose metabolism . This activation initiates a series of molecular events that regulate various metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Modifications at C7 and C12 Positions

Methylation Effects

- 7β-Methyl-cholic acid and 7α-methyl-ursocholic acid (): Methyl groups at C7 increase resistance to bacterial 7-dehydroxylation, enhancing metabolic stability.

Oxo vs. Hydroxyl Groups

- 3α,7α-Dihydroxy-12-oxo-5β-cholanate ():

- Retains a ketone at C12 but has hydroxyls at C3α and C7α.

- Demonstrates BBB permeation-enhancing effects, unlike its methyl ester counterpart, which lacks this activity.

- 12β-Hydroxy-3-oxo-5β-cholanoic acid (CAS 136892-43-8) (): Inversion of the hydroxyl group to C12β alters receptor binding and metabolic pathways. Classified as a monohydroxy bile acid derivative with distinct biomarker associations in metabolomic studies.

Trioxo Derivatives

- 3,7,12-Trioxo-5β-cholanoic acid (): Complete oxidation of hydroxyls to ketones at C3, C7, and C12 results in high critical micelle concentration (CMC), reducing hemolytic toxicity. Used in pharmacological studies due to improved safety profiles.

Sulfation and Conjugation

- 3β,12α-Dihydroxy-5β-cholanoic acid 3-sulfate (): Sulfation at C3 increases hydrophilicity and urinary excretion. Detected in human urine as a nonamidated sulfate, highlighting its role in detoxification pathways.

Stereoisomerism and Backbone Modifications

Key Physicochemical and Pharmacological Properties

Table 1: Comparative Data on Structural Analogs

Biological Activity

3beta-Hydroxy-12-oxo-5beta-cholanoic acid is a bile acid derivative with significant biological activity. This compound plays a crucial role in various physiological processes, particularly in lipid metabolism and cholesterol homeostasis. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

3beta-Hydroxy-12-oxo-5beta-cholanoic acid is characterized by:

- Molecular Formula : C24H40O4

- Molecular Weight : 392.57 g/mol

- Functional Groups : Hydroxyl (-OH) and carbonyl (C=O) groups which contribute to its amphipathic nature, facilitating interactions with lipids.

Biological Functions

1. Bile Acid Metabolism

Bile acids are synthesized from cholesterol in the liver and are essential for the emulsification and absorption of dietary fats. 3beta-Hydroxy-12-oxo-5beta-cholanoic acid is involved in the metabolic pathways of bile acids, influencing:

- Fat Absorption : Enhances the solubilization of dietary lipids in the intestine.

- Cholesterol Homeostasis : Regulates cholesterol levels by promoting its conversion to bile acids.

2. Modulation of Lipid Metabolism

Research indicates that this compound can modulate lipid metabolism through its action on various enzymes involved in lipid synthesis and degradation. For instance, it has been shown to impact the expression of genes related to fatty acid oxidation and lipogenesis.

Case Study 1: Cholestasis Treatment

A study involving patients with cholestasis due to inborn errors of bile acid metabolism highlighted the therapeutic potential of bile acids, including 3beta-Hydroxy-12-oxo-5beta-cholanoic acid. Patients administered oral cholic acid demonstrated significant improvement in liver function tests and reduction of cholestatic symptoms after treatment with bile acids .

Case Study 2: Bile Acid Malabsorption

In another study focusing on patients with bile acid malabsorption, it was found that supplementation with bile acids improved fat absorption and reduced diarrhea. The study measured fecal bile acid excretion before and after treatment, showing a marked decrease in fecal bile acids following administration of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid .

Research Findings

Recent research has delved into the synthesis and biological activity of various bile acids, including 3beta-Hydroxy-12-oxo-5beta-cholanoic acid. Notable findings include:

Q & A

Basic: What analytical methods are recommended for structural characterization of 3β-Hydroxy-12-oxo-5β-cholanoic acid?

Answer:

Structural elucidation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using H and C NMR, focusing on hydroxyl (δ ~1.5–2.5 ppm) and ketone (δ ~200–220 ppm) groups. Compare data with structurally related bile acids like cholic acid .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formula (CHO) and fragmentation patterns. Electrospray ionization (ESI) in negative mode is optimal for detecting deprotonated ions .

- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., 3β vs. 3α configuration) if crystalline derivatives are obtainable .

Basic: What are the primary synthetic routes for 3β-Hydroxy-12-oxo-5β-cholanoic acid?

Answer:

Key synthesis strategies include:

- Biocatalytic Oxidation: Use cholesterol oxidase or engineered microbes to oxidize the C12 position of 3β-hydroxy-5β-cholanoic acid precursors. Monitor reaction progress via TLC or HPLC .

- Chemical Modification: Start with lithocholic acid derivatives; introduce the 12-keto group via Jones oxidation (CrO/HSO), ensuring temperature control (<10°C) to prevent over-oxidation .

- Stereochemical Control: Employ chiral catalysts (e.g., Sharpless epoxidation analogs) to preserve the 5β-chair conformation and 3β-hydroxyl orientation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Stereochemical Purity: Validate sample integrity using chiral HPLC (e.g., Chiralpak IA column) to rule out 3α/5α isomers, which may exhibit divergent biological effects .

- Assay Interference: The 12-keto group can react with thiol-containing reagents (e.g., in MTT assays). Include controls with ketone-quenching agents like hydroxylamine .

- Species-Specific Metabolism: Test in vitro models (e.g., human hepatocytes vs. rodent primary cells) due to variations in bile acid transporters like NTCP .

Advanced: What methodological challenges exist in quantifying 3β-Hydroxy-12-oxo-5β-cholanoic acid in biological matrices?

Answer:

Key challenges and solutions:

- Low Abundance: Use LC/ESI-tandem MS with multiple reaction monitoring (MRM) for sensitivity. Optimize transitions (e.g., m/z 403.3 → 343.2 for [M-H]) .

- Matrix Effects: Apply solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., d-chenodeoxycholic acid) to normalize recovery rates .

- Isomer Co-elution: Employ ultra-high-performance LC (UHPLC) with 1.7-µm particle columns to separate 3β-Hydroxy-12-oxo-5β-cholanoic acid from 7-keto or 12α-hydroxy analogs .

Basic: What is the metabolic role of 3β-Hydroxy-12-oxo-5β-cholanoic acid in bile acid pathways?

Answer:

This compound is a minor intermediate in bile acid metabolism:

- Biosynthetic Context: Generated during microbial 12α-dehydroxylation of cholic acid in the gut. Its accumulation may indicate dysbiosis or impaired 7α-dehydroxylation .

- Enzymatic Interactions: Acts as a substrate for hepatic AKR1D1 (5β-reductase) and SULT2A1 (sulfotransferase). Monitor sulfated derivatives in urine via LC-MS for pathway profiling .

Advanced: How can researchers differentiate 3β-Hydroxy-12-oxo-5β-cholanoic acid from other oxo-bile acids in complex mixtures?

Answer:

- Chromatographic Separation: Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm) with 0.1% formic acid/acetonitrile gradient. Retention time shifts distinguish 12-oxo from 7-oxo analogs .

- Derivatization: React with Girard’s reagent T to hydrazone derivatives, enhancing MS detection specificity for ketone-containing bile acids .

- Computational Tools: Leverage spectral libraries (e.g., NIST Bile Acid Database) and in silico fragmentation tools (e.g., CFM-ID) to annotate unknowns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.